

An In-depth Technical Guide to 3-(Bromomethyl)pyridazine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-(Bromomethyl)pyridazine

Cat. No.: B1321611

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)pyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyridazine core is a recognized pharmacophore present in numerous biologically active compounds, and the reactive bromomethyl group allows for facile derivatization and incorporation into larger molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of **3-(Bromomethyl)pyridazine**, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Core Properties

3-(Bromomethyl)pyridazine is a halogenated pyridazine derivative. It is typically available as a free base or as a more stable hydrobromide salt. The properties of both forms are crucial for its handling, storage, and application in synthesis.

Physical and Chemical Properties

The key physical and chemical properties of **3-(Bromomethyl)pyridazine** and its hydrobromide salt are summarized in the table below for easy reference and comparison.

Property	3-(Bromomethyl)pyridazine (Free Base)	3-(Bromomethyl)pyridazine Hydrobromide
CAS Number	60023-36-1	1452483-94-1
Molecular Formula	C ₅ H ₅ BrN ₂	C ₅ H ₆ Br ₂ N ₂
Molecular Weight	173.01 g/mol	253.92 g/mol
Appearance	Solid	Off-white solid
Melting Point	64.5 °C	Not available
Boiling Point	293.8 °C at 760 mmHg	Not available
Density	1.641 g/cm ³	Not available
Flash Point	131.5 °C	Not available

Solubility

While specific quantitative solubility data for **3-(Bromomethyl)pyridazine** is not extensively documented, its polarity suggests solubility in a range of common organic solvents. Based on the properties of similar heterocyclic compounds like pyridine, it is expected to be soluble in alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (THF, ethyl acetate). Its solubility in water is likely to be limited for the free base but would be enhanced for the hydrobromide salt.

Stability and Storage

As a brominated heterocyclic compound, **3-(Bromomethyl)pyridazine** should be handled with care. The hydrobromide salt is generally more stable and less reactive than the free base.

- **Storage:** It is recommended to store **3-(Bromomethyl)pyridazine** in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, refrigeration is advisable.
- **Stability:** The compound may be sensitive to light and moisture. The bromomethyl group is susceptible to nucleophilic substitution, and the compound's stability can be compromised in

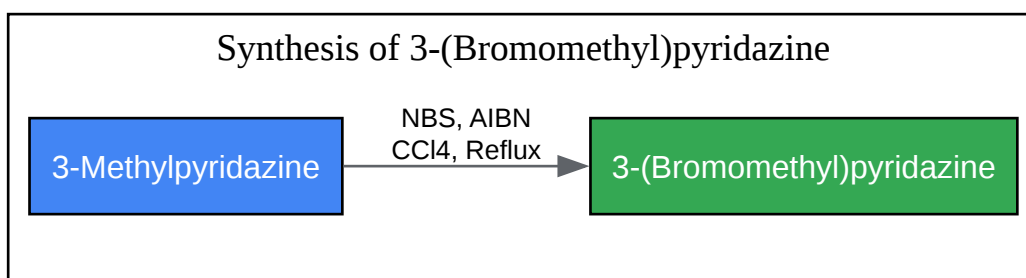
the presence of nucleophiles.

Synthesis and Reactivity

The synthesis of **3-(Bromomethyl)pyridazine** is a key step in its utilization as a building block. The reactivity of both the pyridazine ring and the bromomethyl group dictates its synthetic applications.

Synthetic Pathway

A common and efficient method for the synthesis of **3-(Bromomethyl)pyridazine** is the free-radical bromination of 3-methylpyridazine. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).



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Caption: Synthetic route to **3-(Bromomethyl)pyridazine**.

Experimental Protocol: Synthesis of 3-(Bromomethyl)pyridazine

The following protocol is a representative procedure for the synthesis of **3-(Bromomethyl)pyridazine** from 3-methylpyridazine.

Materials:

- 3-Methylpyridazine
- N-Bromosuccinimide (NBS)

- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 3-methylpyridazine (1.0 equivalent) in carbon tetrachloride.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
- Reflux the reaction mixture for approximately 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated sodium bicarbonate solution, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to yield the crude **3-(Bromomethyl)pyridazine**, which can be further purified by chromatography if necessary.

Reactivity

The reactivity of **3-(Bromomethyl)pyridazine** is characterized by two main features: the electrophilic nature of the pyridazine ring and the high reactivity of the bromomethyl group as an electrophile.

- **Pyridazine Ring:** The pyridazine ring is an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms. This makes it susceptible to nucleophilic aromatic

substitution, although the conditions required are often harsh. The nitrogen atoms can also act as basic sites and can be protonated or alkylated.

- **Bromomethyl Group:** The C-Br bond in the bromomethyl group is polarized, making the carbon atom electrophilic. This group readily participates in nucleophilic substitution reactions (S_N2 type) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility as a building block for introducing the pyridazin-3-ylmethyl moiety into other molecules.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of **3-(Bromomethyl)pyridazine**. The following are the expected spectral data based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons and the methylene protons of the bromomethyl group. The pyridazine protons will appear in the aromatic region (typically δ 7.5-9.0 ppm) and will exhibit coupling patterns dependent on their relative positions. The methylene protons ($-\text{CH}_2\text{Br}$) are expected to appear as a singlet in the range of δ 4.5-5.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum will show signals for the four distinct carbon atoms of the pyridazine ring and one signal for the methylene carbon. The chemical shifts of the pyridazine carbons will be in the aromatic region (typically δ 120-160 ppm). The methylene carbon ($-\text{CH}_2\text{Br}$) is expected to have a chemical shift in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **3-(Bromomethyl)pyridazine** would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- C-H stretching (aromatic): $\sim 3000\text{-}3100\text{ cm}^{-1}$
- C=N and C=C stretching (pyridazine ring): $\sim 1400\text{-}1600\text{ cm}^{-1}$
- C-H bending (aromatic): $\sim 700\text{-}900\text{ cm}^{-1}$

- C-Br stretching: $\sim 500\text{-}600\text{ cm}^{-1}$

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M^+) would be observed, along with a characteristic $M+2$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br). Common fragmentation patterns would involve the loss of a bromine radical ($\cdot\text{Br}$) to give a stable pyridazinylmethyl cation, or the loss of the entire bromomethyl group.

Applications in Drug Discovery and Development

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1] Pyridazine derivatives have been reported to exhibit a broad spectrum of biological activities, including but not limited to:

- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antihypertensive
- Anticonvulsant

3-(Bromomethyl)pyridazine serves as a key intermediate for the synthesis of novel pyridazine-containing compounds for screening and development as potential therapeutic agents. The ability to readily introduce the pyridazin-3-ylmethyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

3-(Bromomethyl)pyridazine and its hydrobromide salt should be handled with appropriate safety precautions.

- Hazard Statements: The hydrobromide salt is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2]

- **Precautionary Measures:** It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

3-(Bromomethyl)pyridazine is a valuable and versatile building block for the synthesis of a wide range of pyridazine-containing molecules. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and predictable reactivity, make it an important tool for researchers in drug discovery and organic synthesis. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

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